4-Pyridinamine, 2-(4-methyl-1-piperazinyl)-6-(1-pyrrolidinyl)-
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Overview
Description
4-Pyridinamine, 2-(4-methyl-1-piperazinyl)-6-(1-pyrrolidinyl)- is a complex organic compound that features a pyridine ring substituted with an amine group, a piperazine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinamine, 2-(4-methyl-1-piperazinyl)-6-(1-pyrrolidinyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving aldehydes and ammonia.
Substitution with Amine Group:
Attachment of Piperazine and Pyrrolidine Rings: The piperazine and pyrrolidine rings are introduced through nucleophilic substitution reactions, often using halogenated intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinamine, 2-(4-methyl-1-piperazinyl)-6-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and piperazine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated intermediates and strong nucleophiles are typically employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as N-oxides, secondary amines, and halogenated derivatives.
Scientific Research Applications
4-Pyridinamine, 2-(4-methyl-1-piperazinyl)-6-(1-pyrrolidinyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pyridinamine, 2-(4-methyl-1-piperazinyl)-6-(1-pyrrolidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Trifluoromethyl)-1-piperazinyl]-4-pyridinamine
- 2-[(4-Methyl-1-piperazinyl)methyl]-4-pyridinamine
Uniqueness
4-Pyridinamine, 2-(4-methyl-1-piperazinyl)-6-(1-pyrrolidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
526223-73-4 |
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Molecular Formula |
C14H23N5 |
Molecular Weight |
261.37 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-6-pyrrolidin-1-ylpyridin-4-amine |
InChI |
InChI=1S/C14H23N5/c1-17-6-8-19(9-7-17)14-11-12(15)10-13(16-14)18-4-2-3-5-18/h10-11H,2-9H2,1H3,(H2,15,16) |
InChI Key |
BRDZRCXYJCJTIE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=CC(=N2)N3CCCC3)N |
Origin of Product |
United States |
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